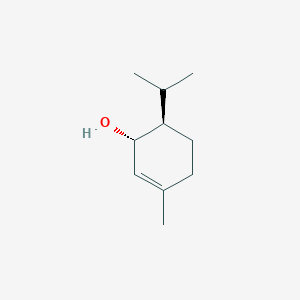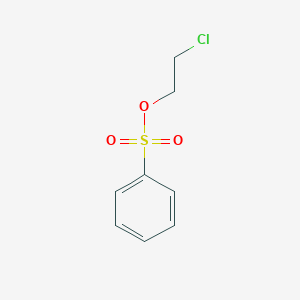
苯磺酸2-氯乙酯
描述
2-Chloroethyl benzenesulfonate is a chemical compound that is part of the benzenesulfonate family, which includes various derivatives with different substituents attached to the benzene ring. While the provided papers do not directly discuss 2-chloroethyl benzenesulfonate, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 2-chloroethyl benzenesulfonate.
Synthesis Analysis
The synthesis of related benzenesulfonate compounds involves various chemical reactions, including catalyzed processes and solid-state reactions. For instance, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was achieved by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid . Similarly, the synthesis of 2-benzenesulfonyl-pyridine, a related derivative, was developed using a green chemical process featuring a tandem SNAr/oxidation . These methods could potentially be adapted for the synthesis of 2-chloroethyl benzenesulfonate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzenesulfonate derivatives is characterized by the presence of a benzene ring substituted with a sulfonyl group and other functional groups. X-ray crystallography has been used to determine the crystal structures of various benzenesulfonate compounds, revealing details such as space groups, lattice parameters, and hydrogen bonding patterns . These structural analyses provide a foundation for understanding the molecular geometry and potential intermolecular interactions of 2-chloroethyl benzenesulfonate.
Chemical Reactions Analysis
Benzenesulfonate derivatives participate in a range of chemical reactions. For example, the rearrangement of methyl 2-(methylthio)benzenesulfonate to a zwitterionic form was observed to occur in the solid state, indicating the possibility of intermolecular transfers . Additionally, the formation of chlorinated benzenes in reactions catalyzed by flyash suggests that benzenesulfonate derivatives could undergo similar chlorination reactions under certain conditions . These insights into the reactivity of benzenesulfonate derivatives can help predict the chemical behavior of 2-chloroethyl benzenesulfonate.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonate derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect properties such as melting points, as seen with the novel chiral compound (R) and (S) 1-(2-benzyloxy-3-methoxyphenyl)-2,2,2-trichloroethyl benzenesulfonate . The solvate forms of 2-ammonio-5-chloro-4-methylbenzenesulfonate demonstrate the impact of solvents on the crystal structure and hydrogen bonding . These findings suggest that the physical and chemical properties of 2-chloroethyl benzenesulfonate would be similarly affected by its substituents and interactions with solvents.
科学研究应用
与膜蛋白结合和抑制水转运: 研究表明,对-(氯化汞)苯磺酸盐与人红细胞的膜蛋白结合,这与抑制水转运有关。这种结合对于理解某些蛋白质在水转运机制中的作用非常重要 (Benga、Popescu、Pop和Holmes,1986年).
在癌症化疗中的抗肿瘤活性: 对包括2-氯乙磺酸盐在内的2-卤代乙磺酸盐的研究表明它们作为抗肿瘤剂的潜力,表明对小鼠的某些白血病类型具有显着活性。这突出了它们在开发新的癌症化疗药物中的潜在应用 (Shealy、Krauth、Struck和Montgomery,1983年).
在水中的检测: 已经对水中的烷基苯磺酸盐的测定进行了研究,包括萃取和测量的方法。这对于环境监测和评估这些化合物在水源中的影响至关重要 (Uchiyama,1977年).
金属配合物中的E/Z异构化和氰基活化: 对活性亚甲基腈的芳基腙的研究,包括2-(2-(二氰亚甲基)肼基)苯磺酸钠,揭示了它们在Cu(II)和Co(II)配合物中的E/Z异构化和氰基活化中的作用。这些配合物用作选择性氧化仲醇的催化剂前体 (Mahmudov、Kopylovich、Sabbatini、Drew、Martins、Pettinari和Pombeiro,2014年).
在层状“无机-有机”固体中的应用: 苯磺酸银展示了具有磺酸根离子桥接的银(I)中心的分层结构,展示了金属有机骨架的一个有趣的例子。这些结构在催化、储气和分离技术中提供了潜在的应用 (清水、恩赖特、拉特克利夫、普雷斯顿、里德和里普梅斯特,1999年).
新型二芳基碘鎓内盐的合成: 2-[(芳基)碘鎓]苯磺酸盐的合成和表征已显示出在有机合成中的应用前景,特别是用于形成2-磺酰氧基芳烃 (Justik、Protasiewicz和Updegraff,2009年).
属性
IUPAC Name |
2-chloroethyl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIGWOXXOUVEAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545522 | |
| Record name | 2-Chloroethyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl Benzenesulfonate | |
CAS RN |
16670-48-7 | |
| Record name | 2-Chloroethyl benzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16670-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroethyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

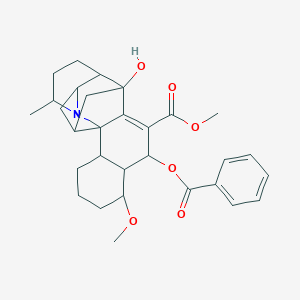
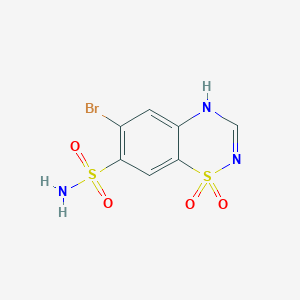
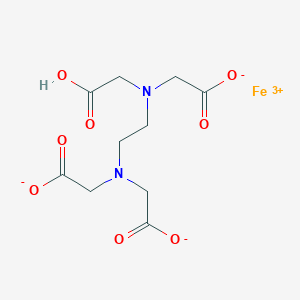
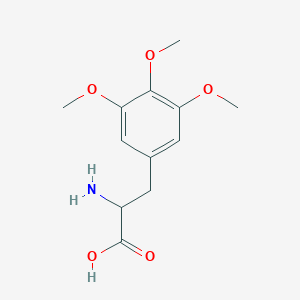
![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)

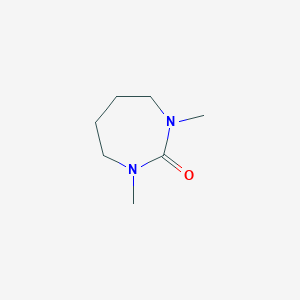
![4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride](/img/structure/B93633.png)
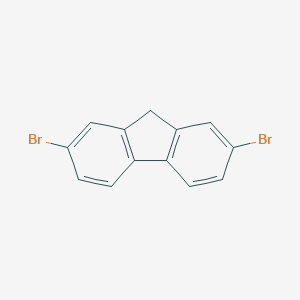
![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)
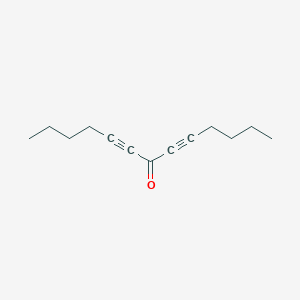
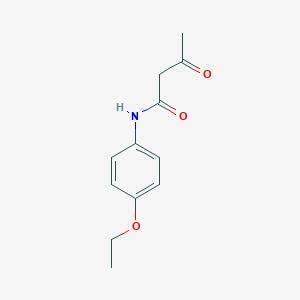
![2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole](/img/structure/B93643.png)
